molecular formula C6H3ClF3NO B176837 5-Chloro-4-trifluoromethyl-pyridin-2-OL CAS No. 109919-31-5

5-Chloro-4-trifluoromethyl-pyridin-2-OL

Cat. No.: B176837
CAS No.: 109919-31-5
M. Wt: 197.54 g/mol
InChI Key: XLOATDJHBDFKQP-UHFFFAOYSA-N
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Description

5-Chloro-4-trifluoromethyl-pyridin-2-OL is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chlorine atom at the fifth position, a trifluoromethyl group at the fourth position, and a hydroxyl group at the second position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

5-Chloro-4-trifluoromethyl-pyridin-2-OL has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-trifluoromethyl-pyridin-2-OL can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. This reaction requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-trifluoromethyl-pyridin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation of the hydroxyl group can produce a ketone .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-trifluoromethyl-pyridine: Similar in structure but lacks the hydroxyl group at the second position.

    4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the chlorine atom and hydroxyl group.

    2-Chloro-4-(trifluoromethyl)pyridine: Similar but with different substitution patterns

Uniqueness

5-Chloro-4-trifluoromethyl-pyridin-2-OL is unique due to the combination of its substituents, which impart distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOATDJHBDFKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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